![molecular formula C27H33N5O3 B3181717 p38alpha Inhibitor 2 CAS No. 1095003-80-7](/img/structure/B3181717.png)
p38alpha Inhibitor 2
Overview
Description
p38alpha Inhibitor 2 is a potent inhibitor of p38alpha MAP kinase . It is based on heterobicyclic scaffolds and has shown good cellular potency towards the inhibition of TNF-alpha production . The most frequently analyzed family member, p38 alpha, also known as SAPK2a and MAPK14, was initially purified as a kinase critical to the signaling cascade linking IL-1 to MAPKAPK-2 and the small heat shock protein HSP27 .
Synthesis Analysis
The synthesis and structure-activity relationships (SAR) of p38alpha MAP kinase inhibitors are based on heterobicyclic scaffolds . The role of MK2 in regulating the synthesis of pro-inflammatory cytokines downstream of inflammation and cellular stress is well-described .
Molecular Structure Analysis
The molecular structure of p38alpha Inhibitor 2 is complex. The X-ray crystal structure of the clinical phase II p38alpha inhibitor BIRB796 bound to its off-target JNK2 shows for the first time a JNK subfamily member in the DFG-out conformation . The fully resolved activation loop reveals that BIRB796 inhibits JNK2 activation by stabilizing the loop in a position that does not allow its phosphorylation by upstream kinases .
Chemical Reactions Analysis
The p38MAPK-MK2 signaling axis plays a critical role in mediating synaptic plasticity through control of AMPA receptor trafficking and the morphology of dendritic spines . The role of MK2 in regulating the synthesis of pro-inflammatory cytokines downstream of inflammation and cellular stress is well-described .
Mechanism of Action
The mechanism of action of p38alpha Inhibitor 2 involves the inhibition of p38 mitogen-activated protein kinase alpha (MAPKα) . This inhibition leads to a decrease in the phosphorylation of p38 MAPKα and its downstream target heat-shock protein 27 (Hsp27), which are involved in cytoskeletal reorganization and smooth muscle contraction .
properties
IUPAC Name |
N-cyclopropyl-4-methyl-3-[3-[2-[2-[2-(methylamino)ethoxy]phenyl]propan-2-ylamino]-2-oxopyrazin-1-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O3/c1-18-9-10-19(25(33)30-20-11-12-20)17-22(18)32-15-13-29-24(26(32)34)31-27(2,3)21-7-5-6-8-23(21)35-16-14-28-4/h5-10,13,15,17,20,28H,11-12,14,16H2,1-4H3,(H,29,31)(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZVRXTVWZAHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=CN=C(C3=O)NC(C)(C)C4=CC=CC=C4OCCNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p38alpha Inhibitor 2 |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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